4-Morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)chromen-2-one
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Overview
Description
4-Morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a morpholine ring and a pyrrolidine ring attached to a chromen-2-one core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the condensation of cyclopentanone oxime with 1-fluoro-4-nitrobenzene, followed by rearrangement and nucleophilic substitution reactions . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized chromen-2-one derivatives, while substitution reactions can produce a wide range of substituted chromen-2-one compounds.
Scientific Research Applications
4-Morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)chromen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromen-2-one derivatives with different substituents, such as:
- 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one
- 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
Uniqueness
The uniqueness of 4-Morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)chromen-2-one lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H22N2O3 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C18H22N2O3/c21-18-15(13-19-7-3-4-8-19)17(20-9-11-22-12-10-20)14-5-1-2-6-16(14)23-18/h1-2,5-6H,3-4,7-13H2 |
InChI Key |
CGGKIDYOOQUPSI-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC2=C(C3=CC=CC=C3OC2=O)N4CCOCC4 |
Canonical SMILES |
C1CCN(C1)CC2=C(C3=CC=CC=C3OC2=O)N4CCOCC4 |
Origin of Product |
United States |
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